2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidinyl and isoindoline-dione moiety, making it a valuable candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the piperidinyl ring and subsequent functionalization of the isoindoline-dione core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the fluorine atoms.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors
Biological Studies: Employed in studies related to cell signaling and molecular interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Known for its immunomodulatory and anti-cancer properties.
Lenalidomide: Another immunomodulatory drug with similar structural features.
Thalidomide: The parent compound of the above derivatives, known for its historical significance and therapeutic applications.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-4,5-difluoro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to its analogs .
Properties
CAS No. |
2222115-19-5 |
---|---|
Molecular Formula |
C13H8F2N2O4 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.